molecular formula C22H20N4O3S B2590874 N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1226439-66-2

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2590874
M. Wt: 420.49
InChI Key: HEEYKCICNDNFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Antibacterial Activity

A study focused on the synthesis of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, including compounds similar to N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide, demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. These compounds were synthesized through an eco-friendly approach, showing efficacy against E. coli, S. aureus, and E. faecalis with notable minimum inhibitory concentrations (MICs) (Largani et al., 2017).

Anticancer Activity

Another research application of compounds structurally related to N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide involves anticancer activity. A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for their anticancer activity against various human tumor cell lines. One compound, in particular, showed potent anticancer activity with promising IC50 values, indicating the potential of such compounds in cancer therapy (Żołnowska et al., 2018).

Catalysis in Polymerization

Compounds with pyrrole-based ligands, akin to the structure of interest, have been used as catalysts in the ring-opening polymerization of ε-caprolactone, demonstrating the role of these complexes in polymer science. The aluminum complexes supported by pyrrole-based ligands showed active catalysis, leading to efficient polymerization processes (Qiao et al., 2011).

Safety And Hazards

As per the available information, this compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use1.


properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-pyrrol-1-ylquinolin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-25(2)30(28,29)18-11-8-17(9-12-18)22(27)23-19-7-5-6-16-10-13-20(24-21(16)19)26-14-3-4-15-26/h3-15H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEYKCICNDNFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide

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